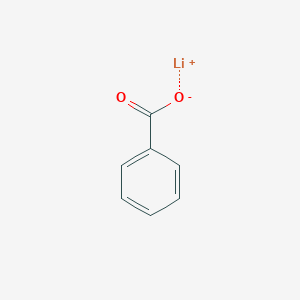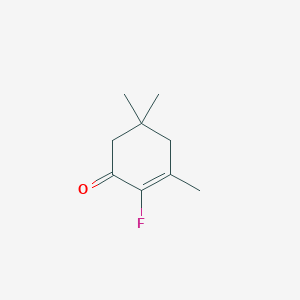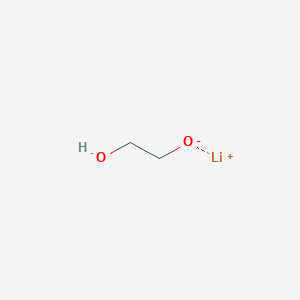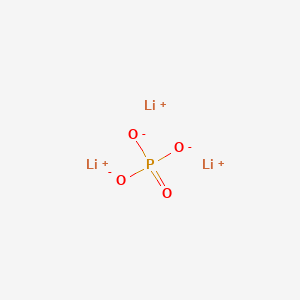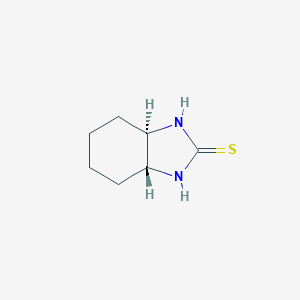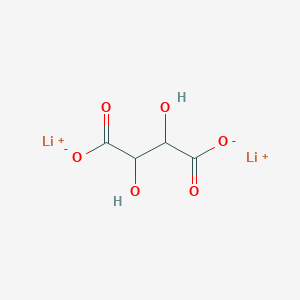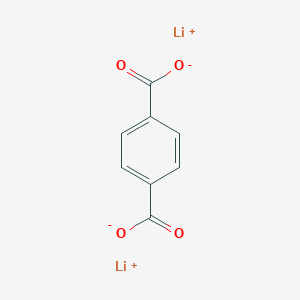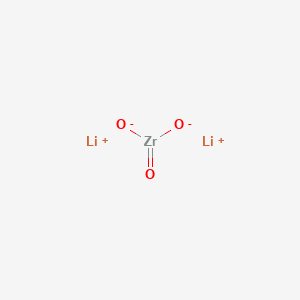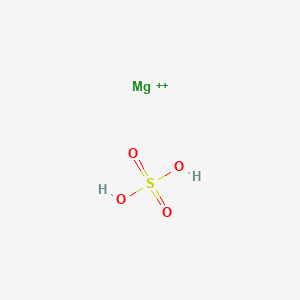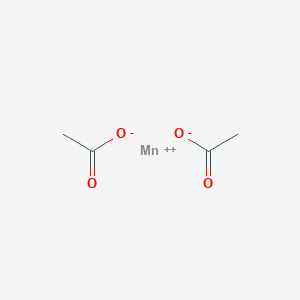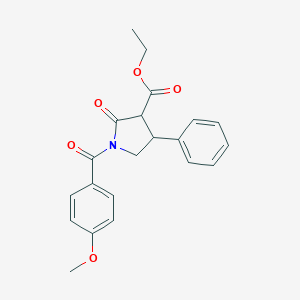
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, also known as EMOPP, is a synthetic compound that has been widely used in scientific research. EMOPP is a member of the pyrrolidinecarboxylate family and has a molecular weight of 389.45 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is not well understood. However, studies have shown that it can act as a chelating agent, forming complexes with metal ions. These complexes can then interact with biological molecules, such as proteins and enzymes, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. It has also been shown to have low toxicity and is relatively inexpensive. However, one of the limitations of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is that its mechanism of action is not well understood, making it difficult to interpret experimental results.
Direcciones Futuras
For the study of Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate include the development of metal complexes and the investigation of its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been synthesized using various methods. One of the commonly used methods involves the reaction of 4-methoxybenzoyl chloride with ethyl 2-oxo-4-phenyl-3-pyrrolidinecarboxylate in the presence of triethylamine. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has been studied for its potential applications in scientific research. It has been used as a building block in the synthesis of other compounds, such as pyrrolidinecarboxylic acid derivatives. Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate has also been used as a ligand in the preparation of metal complexes. These complexes have been studied for their potential applications in catalysis, drug delivery, and imaging.
Propiedades
Número CAS |
137427-81-7 |
|---|---|
Nombre del producto |
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate |
Fórmula molecular |
C21H21NO5 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-3-27-21(25)18-17(14-7-5-4-6-8-14)13-22(20(18)24)19(23)15-9-11-16(26-2)12-10-15/h4-12,17-18H,3,13H2,1-2H3 |
Clave InChI |
VOXWPPFAFMCDST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Sinónimos |
Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



